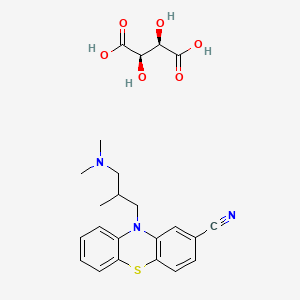

Cyamemazine tartrate

CAS No.: 93841-82-8

Cat. No.: VC1939754

Molecular Formula: C23H27N3O6S

Molecular Weight: 473.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93841-82-8 |

|---|---|

| Molecular Formula | C23H27N3O6S |

| Molecular Weight | 473.5 g/mol |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile |

| Standard InChI | InChI=1S/C19H21N3S.C4H6O6/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22;5-1(3(7)8)2(6)4(9)10/h4-10,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

| Standard InChI Key | OVSVMCBAXAWPTR-LREBCSMRSA-N |

| Isomeric SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

| SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |

| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Properties and Structure

Chemical Identification

Cyamemazine tartrate is a phenothiazine derivative with the chemical name 10-(3-dimethylamino-2-methylpropyl)-2-cyano-phenothiazine tartrate. The compound is identified by the CAS number 93841-82-8 . It has a molecular formula of C23H27N3O6S (sometimes represented as C19H21N3S.C4H6O6), reflecting the tartrate salt form of the base compound cyamemazine . The molecular weight of cyamemazine tartrate is 473.542 g/mol .

Physical Properties

The compound presents as a yellow crystalline substance with a melting point ranging between 180-190°C. It demonstrates good solubility in water, making it suitable for various formulations and analytical procedures . This water solubility characteristic is particularly advantageous for spectrophotometric analysis, where stability studies have shown that the compound remains stable in aqueous solution for more than 72 hours at bench-top conditions .

Structural Characteristics

Cyamemazine tartrate features a phenothiazine core structure with a cyano group substitution, which distinguishes it from other phenothiazine derivatives. The tartrate moiety exists as a salt form with the parent compound. The stereochemical properties of the molecule include epimeric characteristics with two defined stereocenters out of three total stereocenters . The structure can be represented by the following SMILES notation:

OC@HC(O)=O.CC(CN(C)C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N

Pharmacological Properties

Mechanism of Action

Cyamemazine tartrate exhibits a distinctive pharmacological profile characterized by its interaction with multiple neurotransmitter systems. Unlike typical antipsychotics that predominantly target dopamine D2 receptors, cyamemazine demonstrates significant affinity for various serotonin receptors, making its pharmacodynamic profile more similar to atypical antipsychotics despite its classification as a typical antipsychotic .

The compound functions as an antagonist at multiple receptor sites, with particularly high affinity for the following receptors (Table 1):

| Receptor | Ki Value (nM) | Species | Reference |

|---|---|---|---|

| 5-HT2A | 1.5 | Human | |

| 5-HT2C | 12.0 | Human | |

| D2 | 2.5 | Human | |

| D1 | 3.8 | Human | |

| H1 | 9.3 | Guinea pig | |

| M1 | 13 | Human | |

| M4 | 12 | Human |

This broad receptor antagonism profile explains its efficacy across multiple symptom domains in psychiatric conditions. The compound's potent serotonin 5-HT2A and 5-HT2C receptor antagonism is believed to underpin its anxiolytic effects and contribute to its favorable extrapyramidal side effect profile .

Pharmacokinetics

Cyamemazine tartrate demonstrates variable bioavailability when administered orally, ranging from 10-70% . Following absorption, the compound undergoes extensive hepatic metabolism . The elimination half-life is approximately 10-11 hours, providing a reasonable duration of action that allows for once-daily dosing in most therapeutic contexts .

Specific pharmacokinetic parameters include:

-

Cmax: 3.1 ng/mL following a single 25 mg oral dose in healthy subjects

-

T1/2: 10.99 hours following a single 25 mg oral dose in healthy subjects

Routes of Administration

Cyamemazine tartrate can be administered through multiple routes, including:

This versatility in administration routes enhances its clinical utility across various treatment scenarios, from acute management to long-term maintenance therapy.

Therapeutic Applications

Psychiatric Indications

Cyamemazine tartrate has been employed in the treatment of several psychiatric conditions, with particular efficacy in:

Schizophrenia and Psychotic Disorders

The compound is primarily indicated for the treatment of chronic psychotic states, including schizophrenia, chronic non-schizophrenic delusions (paranoid delusions), and chronic hallucinatory psychoses .

Anxiety Disorders

A distinguishing characteristic of cyamemazine is its pronounced anxiolytic effect, making it particularly valuable for the short-term symptomatic treatment of adult anxiety, especially in cases where conventional therapies have failed . This anxiolytic property is relatively unique among antipsychotic medications and appears to be related to its serotonergic activity, particularly at 5-HT2C receptors .

Major Depression with Suicidal Tendencies

In combination with antidepressants, cyamemazine tartrate is utilized for the short-term treatment of some severe forms of major depressive episodes, particularly those accompanied by suicidal ideation .

Withdrawal Syndromes

Preclinical and clinical studies have demonstrated the efficacy of cyamemazine in managing withdrawal syndromes:

Alcohol Withdrawal Syndrome

The action of cyamemazine on both the dopaminergic system and 5-HT3 receptors may explain its utility in the management of alcohol withdrawal, as demonstrated in preclinical studies .

Benzodiazepine Withdrawal Syndrome

Clinical trials have investigated the potential of cyamemazine in reducing anxiety associated with benzodiazepine withdrawal syndrome, offering a potential alternative approach to managing this challenging clinical scenario .

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Several validated HPLC methods have been developed for the quantification of cyamemazine tartrate in pharmaceutical formulations and biological matrices. A notable reverse-phase HPLC (RP-HPLC) method employs a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of methanol and buffer (80:20 v/v) at a flow rate of 1.0 ml/min, with detection at 270 nm .

This method demonstrated:

-

Retention time: 4.38 minutes

-

Linear dynamic range: 30-90 μg/ml

-

Correlation coefficient (r²): >0.9996

-

Limit of detection (LOD): 0.27 μg

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC methods have also been developed for the analysis of cyamemazine tartrate, utilizing Merck HPTLC aluminum sheets of Silica gel 60 F254 TLC plates as the stationary phase and a mobile phase of Benzene:Methanol (4.2:0.8 v/v) . The chromatographic parameters include:

-

Rf value: 0.45

-

Detection wavelength: 260 nm using Camag TLC Scanner

-

Linear range: 200-1200 ng/spot

-

LOD: 28.47 ng/spot

UV Spectrophotometry

A simple, rapid, and cost-effective UV spectrophotometric method has been developed and validated for the estimation of cyamemazine tartrate in bulk and tablet formulations. This method utilizes:

The method offers advantages of simplicity, speed, and cost-effectiveness for routine analysis in quality control laboratories.

Other Analytical Approaches

More complex analytical techniques have been employed for the detection and quantification of cyamemazine in biological matrices. For instance, an automated solid-phase extraction coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the simultaneous quantification of cyamemazine alongside other compounds with heterogeneous physicochemical properties (morphine, 6-monoacetylmorphine, meprobamate, and caffeine) in various biological fluids and tissues .

| Adverse Effect | Incidence (%) | Reference |

|---|---|---|

| Sedation | 20.0 | |

| Vertigo | 7.9 | |

| Hypotension | 7.4 | |

| Dry mouth | 5.9 | |

| Dyskinesia | 4.4 | |

| Constipation | 4.0 | |

| Tachycardia | 3.2 |

In clinical studies evaluating cyamemazine at doses of 50 mg daily, the following adverse events led to treatment discontinuation:

At higher doses (120 mg daily), photoallergic reactions have been reported as a cause for discontinuation .

Advantages Over Traditional Antipsychotics

Despite these adverse effects, cyamemazine demonstrates a more favorable side effect profile compared to many traditional antipsychotics, particularly regarding extrapyramidal symptoms (EPS). This reduced propensity for EPS is attributed to its potent 5-HT2A receptor antagonism, which is believed to counterbalance the effects of D2 receptor blockade .

Dosage and Administration

Recommended Dosages

The dosage of cyamemazine tartrate varies based on the clinical indication, severity of symptoms, and individual patient factors. Common dosing regimens include:

-

For chronic psychotic states: Up to 120 mg once daily, administered orally

-

For anxiety disorders: 50 mg once daily, administered orally

-

For adjunctive treatment in depression: 50 mg once daily, administered orally

Special Populations

Dosage adjustments may be necessary for special populations, including elderly patients, those with hepatic or renal impairment, and patients on concomitant medications that might interact with cyamemazine tartrate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume